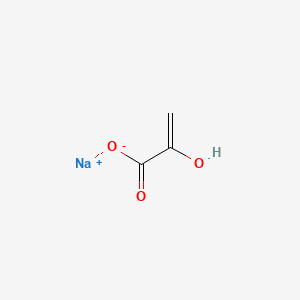
Sodium;2-hydroxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-hydroxyprop-2-enoate is a polymer derived from the monomer 2-hydroxyacrylic acid, where the sodium ion is present as a counterion. This compound is known for its water solubility and biocompatibility, making it useful in various applications, particularly in the biomedical and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monosodium 2-hydroxyacrylate homopolymer typically involves the polymerization of 2-hydroxyacrylic acid in the presence of a sodium hydroxide solution. The reaction is carried out under controlled conditions to ensure the formation of the homopolymer. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Industrial Production Methods
Industrial production of monosodium 2-hydroxyacrylate homopolymer often employs bulk polymerization techniques. The monomer and initiator are mixed in large reactors, and the reaction is carried out at elevated temperatures to achieve high conversion rates. The resulting polymer is then purified and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the polymer can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with aldehyde or carboxylic acid groups, reduced derivatives with hydroxyl groups, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
Sodium;2-hydroxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible coatings for medical devices.
Industry: Applied in the production of water-soluble films and coatings
Mécanisme D'action
The mechanism of action of monosodium 2-hydroxyacrylate homopolymer involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The hydroxyl groups in the polymer can form hydrogen bonds with proteins and other biomolecules, while the sodium ions can interact with negatively charged groups on cell surfaces. These interactions facilitate the polymer’s biocompatibility and functionality in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(2-hydroxyethyl acrylate): Similar in structure but with ethyl groups instead of sodium ions.
Poly(acrylic acid): Contains carboxylic acid groups instead of hydroxyl groups.
Poly(vinyl alcohol): Contains hydroxyl groups but lacks the acrylic backbone
Uniqueness
Sodium;2-hydroxyprop-2-enoate is unique due to its combination of hydroxyl groups and sodium ions, which confer both hydrophilicity and ionic properties. This makes it particularly suitable for applications requiring water solubility and biocompatibility.
Propriétés
Numéro CAS |
36445-84-8 |
|---|---|
Formule moléculaire |
C3H3NaO3 |
Poids moléculaire |
110.04 g/mol |
Nom IUPAC |
sodium;2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h4H,1H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
MVLGBFFLIWIJEN-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])O.[Na+] |
SMILES canonique |
C=C(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















